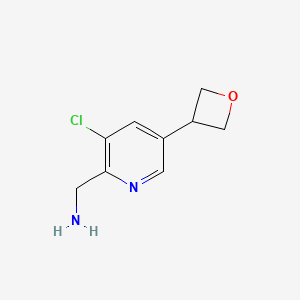
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group, a 3-oxetanyl group, and an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine typically involves multiple steps, starting with the preparation of the pyridine ring One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent to introduce the chloro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the pyridine ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Its unique properties make it valuable in the production of advanced materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparación Con Compuestos Similares
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine can be compared with other similar compounds, such as:
3-Chloro-2-pyridinemethanamine: Lacks the 3-oxetanyl group, resulting in different reactivity and properties.
5-(3-oxetanyl)-2-pyridinemethanamine: Lacks the chloro group, leading to variations in chemical behavior.
3-Chloro-5-(3-ethyl-3-oxetanyl)-2-pyridinemethanamine: Contains an ethyl group instead of a hydrogen atom, altering its chemical and physical properties.
These comparisons highlight the uniqueness of this compound and its potential for specific applications.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
[3-chloro-5-(oxetan-3-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-6(7-4-13-5-7)3-12-9(8)2-11/h1,3,7H,2,4-5,11H2 |
Clave InChI |
XWNVRCOZEIPNRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC(=C(N=C2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


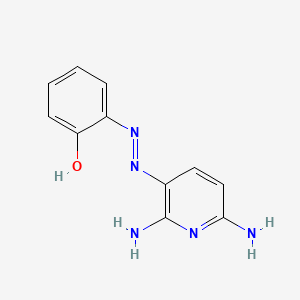
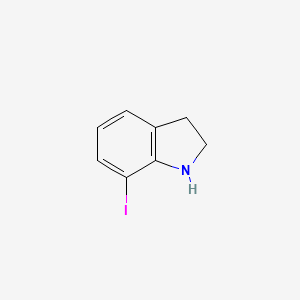
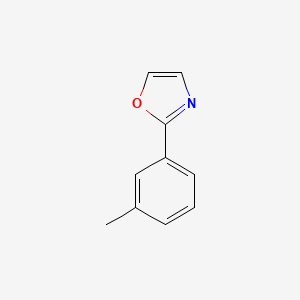
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
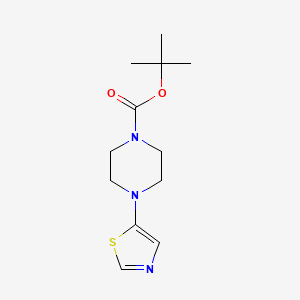
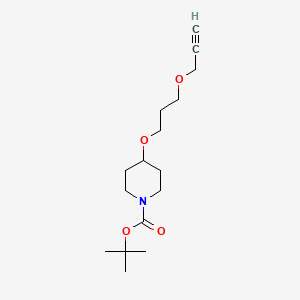
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
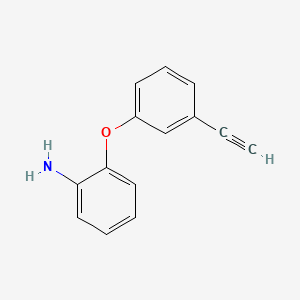

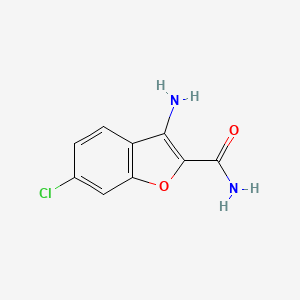
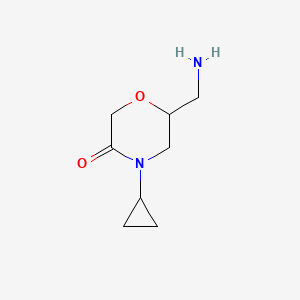
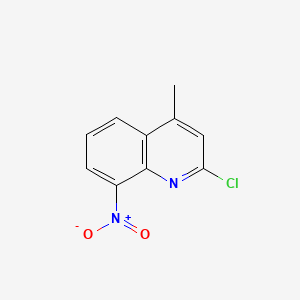
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
